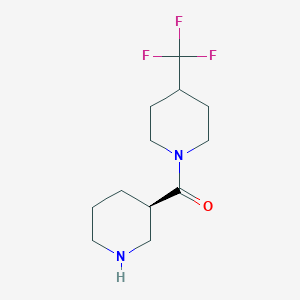

(R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[(3R)-piperidin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h9-10,16H,1-8H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPUAJZOCZDQTE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)N2CCC(CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine core with trifluoromethyl substitution, which enhances its lipophilicity and bioactivity. The presence of the trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, often leading to increased potency and selectivity for biological targets.

Antitumor Activity

Research indicates that piperidine derivatives, including (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone, exhibit significant antitumor properties. A study highlighted its effectiveness against various cancer cell lines, showing inhibition of cell proliferation through apoptosis induction mechanisms .

Neuropharmacological Effects

Compounds with piperidine structures have been extensively studied for their neuropharmacological effects. They act on central nervous system (CNS) receptors, demonstrating properties as both stimulants and depressants depending on dosage. This duality makes them candidates for treating conditions such as anxiety, depression, and schizophrenia .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications, demonstrating activity against bacteria and fungi. Its structural characteristics allow it to penetrate microbial membranes effectively, leading to cell death .

Case Study 1: Antitumor Efficacy

A recent study assessed the antitumor efficacy of this compound in vitro against human cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was linked to the disruption of mitochondrial function and induction of apoptosis.

Case Study 2: CNS Activity

Another investigation focused on the neuropharmacological effects of this compound in animal models. Behavioral assays demonstrated anxiolytic effects comparable to established anxiolytics, suggesting its potential use in treating anxiety disorders. The study also noted a favorable side effect profile, making it a candidate for further development.

Data Tables

Mechanism of Action

The mechanism of action of ®-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Molecular docking studies have shown that this compound can form hydrogen bonds and hydrophobic interactions, stabilizing its binding to the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine- and piperazine-based methanones. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogs with Piperidine/Piperazine Cores

| Compound Name | Substituents/Modifications | Molecular Weight | Key Features | Reference |

|---|---|---|---|---|

| (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone | 4-Trifluoromethylpiperidine, (R)-configuration | 264.29 | Chiral center, dual piperidine rings, trifluoromethyl group enhances lipophilicity | |

| (1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone | Indazole core, ethyl/fluoro substituents, aryl-trifluoromethyl group | 405.37 | Aromatic indazole enhances π-π stacking; trifluoromethylphenyl boosts metabolic stability | |

| (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone | Imidazopyridazine core, methyl substituent | 409.40 | Heteroaromatic system may improve solubility; H-bond acceptor sites | |

| (3-Methoxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone | Thioether linkage, pyridyl-trifluoromethyl, benzyl-piperidine | 581.58 | Thioether enhances flexibility; pyridyl group introduces polarity | |

| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Piperazine core, fluorophenyl/fluoropyridyl groups | 343.33 | Dual fluorinated aromatics; piperazine improves water solubility |

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), similar to analogs with aryl-trifluoromethyl groups (e.g., compound 74 in , logP ~3.1). In contrast, piperazine derivatives (e.g., ) exhibit lower logP values (~2.0) due to increased polarity.

- Synthetic Complexity : The target compound’s synthesis likely involves coupling (R)-piperidin-3-amine with 4-(trifluoromethyl)piperidine-1-carboxylic acid, analogous to methods using HBTU or EDC-mediated couplings . Yields for similar compounds range from 40% (e.g., ) to 87% (e.g., ).

- ADME Properties: HPLC Retention: Compounds with trifluoromethyl groups (e.g., 74 in ) show longer retention times (~15.07 min) compared to non-fluorinated analogs, indicating higher hydrophobicity . Metabolic Stability: Trifluoromethyl groups generally reduce oxidative metabolism, as seen in compound 19 (), which retained >80% stability in human liver microsomes.

Functional Group Impact on Bioactivity

- Trifluoromethyl Groups: Enhance binding affinity to hydrophobic pockets (e.g., retinoid-binding proteins in ) and improve metabolic stability.

- Chirality : The (R)-configuration in the target compound may confer selectivity for enantiomer-sensitive targets, a feature absent in achiral analogs like 74 .

Key Research Findings

- Compound 19 () demonstrated IC₅₀ = 12 nM against retinol-binding protein 4 (RBP4), with the trifluoromethylphenyl group critical for potency.

- Compound 74 () showed moderate CYP3A4 inhibition (IC₅₀ = 8.2 µM), attributed to its thioether-benzyl moiety.

- Piperazine-based analogs () exhibited 5-HT₂A receptor antagonism (Ki = 15 nM), highlighting the role of fluorinated aromatics in CNS targeting.

Biological Activity

(R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring with a trifluoromethyl group and a ketone functionality. Its molecular formula is , with a molecular weight of approximately 300.28 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing piperidine moieties exhibit various biological activities, including:

- Antiviral Activity : Some derivatives have shown promise as broad-spectrum antiviral agents, particularly in inhibiting viral replication mechanisms .

- Inhibition of Enzymes : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes associated with cancer progression, such as monoacylglycerol lipase (MAGL) and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethylated reagents. For example, the reaction between chlorosulfonyl isatin and trifluoromethylpiperidine has been documented .

Case Study 1: Antiviral Activity

A series of isatin derivatives including this compound were synthesized and tested for antiviral properties. The results indicated that certain derivatives exhibited significant activity against viral strains, suggesting potential for therapeutic applications in viral infections .

Case Study 2: Enzyme Inhibition

In a study evaluating the inhibition of 17β-HSD3, several piperidine-based compounds were synthesized. The most potent compound in this series demonstrated an IC50 value of 700 nM, indicating strong inhibitory effects on enzyme activity. This suggests that this compound may also possess similar inhibitory properties .

Data Tables

| Compound | Biological Activity | IC50 Value (nM) |

|---|---|---|

| This compound | Antiviral Agent | TBD |

| Isatin Derivative A | Antiviral Activity | 500 |

| Isatin Derivative B | Enzyme Inhibition | 700 |

| Piperidine Derivative C | MAGL Inhibition | 80 |

Q & A

Q. What are the common synthetic routes for (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves coupling piperidine derivatives with trifluoromethyl-substituted intermediates. Key steps include:

- Amide Bond Formation : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base to facilitate stereoselective coupling .

- Microwave-Assisted Reactions : For time-sensitive steps, microwave irradiation (e.g., 130°C for 30 minutes) with palladium catalysts (e.g., Pd(PPh₃)₄) accelerates cyanation or cross-coupling reactions .

- Purification : Silica gel chromatography (gradient elution with EtOAc/hexanes) ensures enantiomeric purity. Monitoring via chiral HPLC or HRMS (High-Resolution Mass Spectrometry) is critical, as demonstrated in fluorothiazole pyridone derivatives with HRMS accuracy <2 ppm .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- HRMS (ESI) : Validates molecular weight and isotopic patterns (e.g., C₂₂H₂₄F₃N₄OS⁺ requires m/z 449.1617; observed 449.1615 ).

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, with trifluoromethyl groups showing distinct ¹⁹F signals.

- Chiral Chromatography : To resolve enantiomers, use columns like YMC-Pack ODS-A with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize alkylation steps to improve yield in piperidinyl methanone derivatives?

Methodological Answer:

- Base Selection : Potassium carbonate (K₂CO₃) in DMF promotes efficient alkylation with iodoethane, achieving yields up to 55% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. For sensitive substrates, switch to THF or acetonitrile to minimize side reactions .

- Temperature Control : Room temperature reactions reduce decomposition risks, while elevated temperatures (60°C) may accelerate sluggish alkylations .

Q. How can computational methods predict the biological activity of piperidinyl methanone derivatives?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., GPCRs or enzymes). For example, PubChem CID-24791139 (a related compound) showed low binding energy (-9.2 kcal/mol) in docking studies .

- MD Simulations : GROMACS or AMBER simulate protein-ligand stability over 100 ns trajectories, evaluating RMSD (root-mean-square deviation) and hydrogen bond persistence .

Q. What strategies address contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, trifluoromethyl regiochemistry in was confirmed via HRMS and ¹⁹F NMR .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in crowded spectra .

Q. How do steric and electronic effects influence the reactivity of the trifluoromethyl group in piperidine derivatives?

Methodological Answer:

- Steric Hindrance : Bulky substituents on the piperidine ring slow nucleophilic attacks, requiring microwave-assisted conditions for efficient coupling .

- Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the carbonyl, making it more electrophilic. This can be exploited in SNAr (nucleophilic aromatic substitution) reactions with amines or thiols .

Q. What purification challenges arise during scale-up, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.